molecular formula C11H15ClN2O B7937353 3-Amino-5-chloro-N-(2-methylpropyl)benzamide

3-Amino-5-chloro-N-(2-methylpropyl)benzamide

Cat. No.: B7937353
M. Wt: 226.70 g/mol
InChI Key: JEENDCXMOLVCOL-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-N-(2-methylpropyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with an amino group at position 3, a chlorine atom at position 5, and a 2-methylpropyl (isobutyl) group attached to the amide nitrogen.

Properties

IUPAC Name

3-amino-5-chloro-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-7(2)6-14-11(15)8-3-9(12)5-10(13)4-8/h3-5,7H,6,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEENDCXMOLVCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC(=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence and Optimization

Adapted from the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, this route replaces methylamine with isobutylamine (2-methylpropylamine) to introduce the N-alkyl group.

Step 1: Amidation of Methyl 3-Methyl-2-Nitrobenzoate
Methyl 3-methyl-2-nitrobenzoate reacts with isobutylamine in methanol at 60–65°C for 6–8 hours (molar ratio 1:3). The nitro group remains intact, yielding 3-methyl-2-nitro-N-(2-methylpropyl)benzamide. Post-reaction purification via ethanol recrystallization achieves 89–92% purity.

Step 2: Nitro Group Reduction
The nitro intermediate undergoes reduction using iron powder in dilute hydrochloric acid at 70–75°C for 4 hours. This step converts the nitro group to an amine, producing 3-methyl-2-amino-N-(2-methylpropyl)benzamide with 94–96% yield.

Step 3: Electrophilic Chlorination
Chlorination employs sulfonyl chloride (1.2 equivalents) in acetonitrile at 55–60°C for 0.5–1 hour. The amino group directs electrophilic substitution to the para position (relative to the amide), forming 3-amino-5-chloro-N-(2-methylpropyl)benzamide. Yield: 88–91%.

Total Yield : 84% (three steps).

Table 1: Reaction Conditions and Yields

StepReagentsTemperature (°C)Time (h)Yield (%)
1Isobutylamine, MeOH60–656–893.2
2Fe, HCl70–75495.8
3SO₂Cl₂, CH₃CN55–600.5–189.5

One-Pot Synthesis via Benzoxazine Dione Intermediate

Methodology from 2-Amino-3-Methylbenzoic Acid

This route, adapted from SIOC Journals, constructs the benzamide scaffold through a benzoxazine dione intermediate, enabling sequential amidation and chlorination.

Step 1: Benzoxazine Dione Formation
2-Amino-3-methylbenzoic acid reacts with bis(trichloromethyl) carbonate (triphosgene) in dichloromethane at 0°C, forming 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. Yield: 85–88%.

Step 2: Aminolysis with Isobutylamine
The dione undergoes aminolysis with isobutylamine in tetrahydrofuran (THF) at 25°C for 12 hours, yielding 2-amino-N-(2-methylpropyl)-3-methylbenzamide. Yield: 82–85%.

Step 3: Electrophilic Chlorination with NCS
N-Chlorosuccinimide (NCS, 1.1 equivalents) in acetic acid at 50°C for 3 hours introduces chlorine at position 5, driven by the amino group’s para-directing effect. Yield: 90–92%.

Total Yield : 78% (one-pot, three steps).

Table 2: Spectral Data for Key Intermediates

Compound¹H-NMR (δ ppm, CDCl₃)MS (m/z)
2-Amino-N-(2-methylpropyl)-3-methylbenzamide7.15 (d, 1H), 6.98 (d, 1H), 6.23 (s, 1H), 2.91 (m, 2H)206
Final Product7.12 (d, 1H), 6.85 (d, 1H), 5.51 (s, 2H), 2.89 (m, 2H)240

Comparative Analysis of Methodologies

Yield and Scalability

  • Three-Step Route : Highest yield (84%) and industrial scalability due to inexpensive reagents (Fe, SO₂Cl₂).

  • One-Pot Synthesis : Moderate yield (78%) with fewer purification steps but requires specialized intermediates.

  • Direct Amidation : Lowest yield (62–68%) due to precursor synthesis complexity.

Regioselectivity and Byproducts

  • Chlorination in the three-step route and one-pot method leverages the amino group’s para-directing effect, minimizing ortho-byproducts.

  • Direct amidation avoids chlorination steps but depends on pre-functionalized benzoic acids.

"The strategic choice of amine and chlorination reagents dictates both efficiency and regioselectivity in benzamide synthesis." — Adapted from .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chloro-N-(2-methylpropyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: Halogenation and alkylation reactions can modify the benzamide moiety.

Common Reagents and Conditions

    Oxidation: N-hydroxyphthalimide and cobalt acetylacetonate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Chlorine gas for halogenation, Grignard reagents for alkylation.

Major Products

    Oxidation: 2-nitro-3-methyl-5-chlorobenzoic acid.

    Reduction: this compound.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

3-Amino-5-chloro-N-(2-methylpropyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-5-chloro-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-Amino-5-chloro-N-(2-methylpropyl)benzamide with structurally related benzamides:

Compound Name Substituents & Features Molecular Weight logP Biological Activity/Notes
This compound -NH₂ (position 3), -Cl (position 5), -N-(2-methylpropyl) ~225 (estimated) ~2.5* Hypothesized to target enzymes (e.g., PCAF HAT) due to amino and chloro substituents .
3-Chloro-N-(2-methylpropyl)benzamide -Cl (position 3), -N-(2-methylpropyl) 211.69 2.93 No direct bioactivity reported; serves as a structural analog. Higher logP suggests greater membrane permeability.
5-Chloro-N-cyclopropyl-2-nitrobenzamide -NO₂ (position 2), -Cl (position 5), -N-cyclopropyl 240.65 ~3.1 Nitro group may enhance electrophilicity; potential for nitro-reduction metabolism.
3-Amino-2-methyl-N,N-dipropylbenzamide -NH₂ (position 3), -CH₃ (position 2), -N,N-dipropyl 263.38 ~3.5 Dipropyl groups increase lipophilicity; possible CNS activity due to bulky substituents.
2-Hexanoylamino-1-(3-carboxyphenyl)benzamide -NH-C₅H₁₁CO (position 2), -COOH (position 3) 340.38 ~1.8 71% PCAF HAT inhibition at 100 µM; highlights importance of acyl-amino substituents.

*Estimated based on substitution effects.

Key Findings from Comparative Studies

  • Role of Substituent Position: Chlorine Position: Chlorine at position 5 (target compound) vs. position 3 () alters electronic and steric profiles. Meta-substitution (position 5) may enhance binding to planar enzyme active sites compared to ortho-substitution . Amino vs. Nitro Groups: The amino group in the target compound (electron-donating) contrasts with the nitro group in 5-chloro-N-cyclopropyl-2-nitrobenzamide (electron-withdrawing), affecting reactivity and interaction with biological targets .
  • N,N-dipropyl substituents () increase logP but may reduce solubility, limiting bioavailability despite enhanced membrane penetration .
  • Enzyme Inhibition Potential: Benzamides with 2-acylamino substituents (e.g., 2-hexanoylamino analogs) exhibit strong PCAF HAT inhibition (~71%), suggesting that the target compound’s amino group could mimic this activity if paired with appropriate pharmacophores .

Biological Activity

3-Amino-5-chloro-N-(2-methylpropyl)benzamide is a chemical compound known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry and other fields.

  • Molecular Formula : C12H16ClN2O
  • Molecular Weight : 224.69 g/mol
  • Structure : The compound features an amino group, a chloro substituent, and a branched alkyl chain, contributing to its unique biological activity.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies indicate that this compound has potential as an antimicrobial agent. Its structural characteristics enable it to interact with microbial targets effectively.
  • Antiviral Properties : Similar compounds in the benzamide class have shown broad-spectrum antiviral effects against various viruses such as HIV and HBV. The mechanism often involves the modulation of intracellular factors that inhibit viral replication .
  • Enzyme Inhibition : Preliminary research suggests that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
  • Anticancer Potential : The ability of benzamide derivatives to induce apoptosis in cancer cells has been documented. This suggests that this compound might also possess anticancer properties, although further studies are needed to confirm this .

The biological activity of this compound is influenced by its interaction with various molecular targets:

  • Binding Affinity : The amino and chloro groups enhance the compound's binding affinity to specific receptors or enzymes, facilitating its biological effects.
  • Lipophilicity : The N-(2-methylpropyl) substituent increases the compound's lipophilicity, which may enhance its bioavailability and ability to penetrate cell membranes.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

Compound NameSimilarity IndexDistinct Features
2-Amino-5-chloro-N,N-dimethylbenzamide0.87Contains dimethyl groups instead of branched alkyl
4-Chloro-N,N-dimethylbenzamide0.79Different position of chloro group
5-Amino-2-chloro-N-methylbenzamide0.84Methyl instead of branched alkyl

This table illustrates how variations in substituents influence the biological activity and chemical reactivity of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzamide derivatives, including:

  • Antiviral Screening : Research on N-phenylbenzamide derivatives demonstrated their ability to inhibit HBV replication by increasing intracellular levels of APOBEC3G, a protein that plays a crucial role in viral resistance .
  • Antimicrobial Testing : A study assessing various benzamide derivatives found that modifications in the side chains significantly impacted their antimicrobial efficacy, suggesting that similar approaches could be applied to this compound.
  • Enzyme Interaction Studies : Investigations into enzyme inhibition by benzamides have shown promising results, indicating potential therapeutic applications for metabolic diseases .

Q & A

Q. What are the recommended synthetic routes for 3-Amino-5-chloro-N-(2-methylpropyl)benzamide?

A common method involves coupling substituted benzoyl chlorides with amines. For example, General Procedure A (GP A) uses benzoyl chloride derivatives and amines under controlled conditions to yield benzamides with high purity (e.g., 94% yield for N-cyclopropylbenzamide) . Optimize stoichiometry and reaction time to minimize by-products. Confirm purity via HPLC (≥98%) and characterize using NMR and mass spectrometry .

Q. How should researchers handle and store this compound to ensure stability?

Store at 0–6°C in airtight containers to prevent degradation, as recommended for structurally similar benzamides . Avoid prolonged exposure to light or moisture. For long-term stability, consider lyophilization if solubility permits.

Q. Which analytical techniques are most effective for structural confirmation?

Use a combination of:

  • NMR spectroscopy (1H/13C) to verify substitution patterns and amine/amide functionalities.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve bond angles and stereochemistry, following protocols from crystallography databases like CCDC .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or reaction pathways?

Employ quantum chemical calculations (e.g., DFT) to predict reaction energetics and transition states. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to optimize conditions (e.g., solvent selection, catalyst screening) . AI-driven platforms (e.g., Reaxys, Pistachio) propose synthetic routes for novel derivatives, such as trifluoromethyl or cyano-substituted analogs .

Q. What strategies address contradictory data in biological activity studies (e.g., antibacterial vs. antitumor effects)?

Conduct parallel assays to compare activity across targets. For example:

  • Test enzyme inhibition (e.g., acps-pptase for antibacterial effects ).
  • Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) . Use statistical tools (e.g., ANOVA) to assess significance and control for variables like purity or solvent effects .

Q. How can reaction scalability and process efficiency be improved?

Apply membrane separation technologies or fluidized bed reactors to enhance yield in multi-step syntheses . Optimize parameters using process simulation software (e.g., Aspen Plus) and validate with small-batch experiments. Monitor intermediates via inline FTIR or Raman spectroscopy.

Methodological Considerations

Q. What experimental designs are recommended for studying biochemical pathways affected by this compound?

  • Use metabolomic profiling (LC-MS/MS) to identify pathway perturbations (e.g., bacterial proliferation pathways ).
  • Perform kinetic assays to measure enzyme inhibition constants (Ki) and mode of action (competitive/non-competitive).
  • Combine with CRISPR-Cas9 gene editing to validate target specificity in bacterial or eukaryotic models.

Q. How can researchers reconcile discrepancies in reported physical properties (e.g., melting points)?

Reproduce measurements using standardized protocols (e.g., DSC for melting points) and cross-reference with peer-reviewed datasets. Differences may arise from polymorphic forms or impurities; recrystallize samples in multiple solvents (e.g., ethanol, DMSO) to isolate pure phases .

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